molecular formula C25H27NO2 B3641784 N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide

Cat. No.: B3641784
M. Wt: 373.5 g/mol
InChI Key: YHQCLGQXGLRTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of methoxy, methyl, and propan-2-yl groups attached to a phenyl ring, along with a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxy-2-methyl-5-propan-2-ylphenol with an appropriate acylating agent to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehyde or carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)acetamide
  • N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-benzofuran-2-carboxamide

Uniqueness

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy, methyl, and propan-2-yl groups, along with the diphenylacetamide moiety, sets it apart from similar compounds and makes it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-17(2)21-16-22(18(3)15-23(21)28-4)26-25(27)24(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-17,24H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQCLGQXGLRTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.